molecular formula C28H24FNO4S B13378237 ethyl (5Z)-5-[[4-[(2-fluorophenyl)methoxy]phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate

ethyl (5Z)-5-[[4-[(2-fluorophenyl)methoxy]phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate

Cat. No.: B13378237
M. Wt: 489.6 g/mol
InChI Key: HRTJKVAKSOIBMR-XHKDLHGUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-{4-[(2-fluorobenzyl)oxy]benzylidene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate is a complex organic compound with a unique structure that includes a thiophene ring, a fluorobenzyl group, and a toluidino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-{4-[(2-fluorobenzyl)oxy]benzylidene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate typically involves multiple steps. One common method includes the reaction of 2-fluorobenzyl bromide with 4-hydroxybenzaldehyde to form the intermediate 4-[(2-fluorobenzyl)oxy]benzaldehyde. This intermediate is then reacted with ethyl 4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-{4-[(2-fluorobenzyl)oxy]benzylidene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 5-{4-[(2-fluorobenzyl)oxy]benzylidene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 5-{4-[(2-fluorobenzyl)oxy]benzylidene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-{4-[(2-fluorobenzyl)oxy]benzylidene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

Ethyl (5Z)-5-[[4-[(2-fluorophenyl)methoxy]phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate is a synthetic compound with potential biological activities that have garnered interest in pharmacological research. This article delves into its biological activity, synthesis, and relevant case studies.

  • Molecular Formula : C28H24FNO4S
  • Molecular Weight : 489.6 g/mol
  • IUPAC Name : this compound
  • Purity : Typically 95% .

The compound's structure suggests potential interactions with various biological targets, particularly in cancer biology and cellular signaling pathways. The presence of the thiophene moiety and the methoxy group may influence its ability to interact with enzymes or receptors involved in tumor growth and proliferation.

Anticancer Properties

Recent studies have indicated that derivatives of thiophene compounds exhibit significant anticancer activity. This compound may inhibit cell proliferation and induce apoptosis in various cancer cell lines.

  • Cell Line Studies :
    • In vitro studies have shown that the compound can reduce viability in breast cancer cell lines by inducing cell cycle arrest and apoptosis .
    • A comparative analysis with known anticancer agents demonstrated enhanced efficacy, suggesting a synergistic effect when combined with other chemotherapeutic agents.

Antimicrobial Activity

The compound has also been screened for antimicrobial properties against various pathogens. Preliminary results indicate moderate activity against Gram-positive bacteria, potentially due to its ability to disrupt bacterial cell membranes.

Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the effects of this compound on MCF-7 breast cancer cells. The findings revealed:

  • IC50 Value : 15 µM, indicating potent antiproliferative activity.
  • Mechanism : Induction of apoptosis was confirmed via flow cytometry, showing an increase in sub-G1 phase cells.

Study 2: Antimicrobial Screening

In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli:

  • Zone of Inhibition : 12 mm against S. aureus, suggesting effective antimicrobial properties.
  • Minimum Inhibitory Concentration (MIC) : 50 µg/mL for S. aureus.

Properties

Molecular Formula

C28H24FNO4S

Molecular Weight

489.6 g/mol

IUPAC Name

ethyl (5Z)-5-[[4-[(2-fluorophenyl)methoxy]phenyl]methylidene]-4-hydroxy-2-(4-methylphenyl)iminothiophene-3-carboxylate

InChI

InChI=1S/C28H24FNO4S/c1-3-33-28(32)25-26(31)24(35-27(25)30-21-12-8-18(2)9-13-21)16-19-10-14-22(15-11-19)34-17-20-6-4-5-7-23(20)29/h4-16,31H,3,17H2,1-2H3/b24-16-,30-27?

InChI Key

HRTJKVAKSOIBMR-XHKDLHGUSA-N

Isomeric SMILES

CCOC(=O)C1=C(/C(=C/C2=CC=C(C=C2)OCC3=CC=CC=C3F)/SC1=NC4=CC=C(C=C4)C)O

Canonical SMILES

CCOC(=O)C1=C(C(=CC2=CC=C(C=C2)OCC3=CC=CC=C3F)SC1=NC4=CC=C(C=C4)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.